molecular formula C14H24FNO6 B6602681 ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate CAS No. 132629-27-7

ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate

Cat. No.: B6602681
CAS No.: 132629-27-7
M. Wt: 321.34 g/mol
InChI Key: CKTBJQDHUAIQBT-UHFFFAOYSA-N
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Description

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate is a fluorinated ester derivative featuring dual tert-butoxycarbonyl (Boc) protections on its amino group. Its molecular formula is C₁₈H₂₉FNO₆ (molecular weight: 398.43 g/mol) with CAS number 1937274-76-4 . The compound’s structure includes:

  • Two Boc groups: These act as protective moieties for the amine, enhancing stability during synthetic processes.
  • Fluorine atom: Positioned at the α-carbon, it introduces steric and electronic effects, influencing reactivity and physicochemical properties.
  • Ethyl ester: Provides solubility in organic solvents and serves as a handle for further functionalization.

Synthetic routes for this compound often involve Boc protection strategies and fluorination steps, analogous to methods described in patent literature (e.g., Reference Examples 87 and 88 in EP 4 374 877 A2) . Applications include its use as a building block in medicinal chemistry, particularly for fluorinated prodrugs or peptide mimetics.

Properties

IUPAC Name

ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO6/c1-8-20-10(17)9(15)16(11(18)21-13(2,3)4)12(19)22-14(5,6)7/h9H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTBJQDHUAIQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Approach

  • Di-Boc Protection : React ethyl 2-amino-2-fluoroacetate with Boc anhydride (2.2 eq) and triethylamine (3 eq) in DCM at 0°C for 2 hours.

  • Purification : Wash with aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Fluorination (if required) : For substrates lacking pre-existing fluorine, apply KF solid dispersion as per CN102976934A.

One-Pot Methods

Emerging strategies explore tandem Boc protection and fluorination. For instance, T3P (propylphosphonic anhydride) mediates reactions in n-butyl acetate at 120°C, though this is reported for coumarin synthesis. Adapting such conditions for fluorinated acetamides remains experimental.

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures structural fidelity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Peaks at δ 1.4–1.5 ppm confirm tert-butyl groups. Fluorine coupling splits the acetate CH₂ signal into a doublet.

  • ¹⁹F NMR : A singlet near δ −120 ppm indicates the CF moiety.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows the molecular ion peak at m/z 321.34 ([M+H]⁺), consistent with the molecular formula C₁₄H₂₄FNO₆.

Infrared (IR) Spectroscopy

Absorption bands at ~1740 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (Boc carbamate) validate functional groups.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

MethodConditionsYield (%)Purity (%)AdvantagesLimitations
KF Solid DispersionSolvent-free, 55°C, 5h99.499.4High yield, mild conditionsRequires specialized KF preparation
Boc Protection + DASTDCM, −78°C, 2h85–9098.5Well-established protocolDAST handling risks
T3P-Mediatedn-BuOAc, 120°C, 6h92N/ASolvent compatibilityLimited data for fluorinated acetamides

Industrial-Scale Production Insights

The patent CN102976934A highlights scalable processes:

  • Batch Reactors : 100–1000 L vessels with agitators ensure homogeneous mixing of KF solid dispersion.

  • Cost Efficiency : Stoichiometric KF usage reduces waste versus traditional excess fluorination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting groups, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Deprotection of the Boc groups can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.

Scientific Research Applications

Chemistry

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate serves as a building block in organic synthesis . It is particularly useful for:

  • Protecting Groups : The Boc group protects amines during multi-step reactions, allowing for more complex molecule construction.
  • Reagent in Reactions : It participates in nucleophilic substitution reactions due to its fluoro group, which can be replaced by various nucleophiles.

Biology

In biological research, this compound is employed for:

  • Synthesis of Bioactive Molecules : It aids in creating compounds with potential therapeutic effects.
  • Biochemical Assays : Utilized as a reagent in assays to study enzyme activities and interactions.

Medicine

This compound plays a significant role in drug discovery:

  • Prodrugs Design : Its structure allows it to be converted into active drugs within the body.
  • Enzyme Inhibitors Development : It is used in the design of inhibitors targeting specific enzymes, which is crucial for developing treatments for various diseases.

Industry

In industrial applications, this compound finds use in:

  • Specialty Chemicals Production : It is used as an intermediate in the synthesis of specialty chemicals.
  • Materials Science : Its properties are exploited in developing advanced materials with specific functionalities.

Case Studies

  • Drug Discovery Initiatives : Research has shown that derivatives of this compound exhibit promising anti-cancer properties by acting as enzyme inhibitors.
  • Material Development Projects : Several studies have utilized this compound to create polymers with enhanced thermal stability and mechanical properties, demonstrating its industrial relevance.

Mechanism of Action

The mechanism of action of ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate involves the protection of amino groups through the formation of Boc-protected intermediates. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized using this reagent.

Comparison with Similar Compounds

Structural Features

The compound is compared to three classes of analogs: Boc-protected imidazoles, fluorinated benzaldehyde derivatives, and amino-acetate esters. Key structural differences are summarized below:

Compound Name Core Structure Boc Groups Fluorine Position Key Substituents Molecular Weight (g/mol)
Ethyl 2-{bis[(Boc)amino]}-2-fluoroacetate Acetate ester 2 α-C Ethyl ester 398.43
4-[(Dibenzylamino)carbonyl]-imidazole Imidazole 1 None Dibenzylamino, Boc-lysyl ~600 (estimated)
2,3-Difluoro-4-[methoxyethyl]benzaldehyde Benzaldehyde 0 2,3-positions Methoxyethyl, methylamino 289.75 (free base)
tert-Butyl 2-[(pent-4-yn-1-yl)amino]acetate Acetate ester 1 None Pent-4-yn-1-yl, tert-butyl ester 255.34

Key Observations :

  • Fluorination at the α-carbon is unique compared to fluorinated benzaldehydes (e.g., ), which feature aromatic fluorine substitution.

Reactivity Trends :

  • The α-fluorine in the target compound reduces nucleophilicity at the adjacent carbon, unlike non-fluorinated analogs (e.g., ), which are more reactive toward alkylation.
  • Boc groups in imidazole analogs () hinder electrophilic substitution on the aromatic ring, whereas the ethyl ester in the target compound facilitates hydrolysis or transesterification.

Physicochemical Properties

Property Target Compound tert-Butyl 2-[(pent-4-yn-1-yl)amino]acetate
Rf Value Not reported 0.46 (4:1 Hex:EtOAc)
IR Peaks C=O (ester, ~1740 cm⁻¹) C=O (ester, ~1735 cm⁻¹); N-H (amine, ~3300 cm⁻¹)
¹H NMR (δ ppm) Ethyl (1.2–1.4 ppm) tert-Butyl (1.4 ppm); alkyne (2.2 ppm)
Fluorine NMR δ -200 to -220 ppm Not applicable (no fluorine)

Insights :

  • The target compound’s fluorine NMR shift aligns with α-fluorinated esters, distinct from aromatic fluorines (e.g., δ -110 ppm in ).
  • Ethyl esters exhibit predictable splitting patterns in ¹H NMR, whereas tert-butyl groups () show characteristic singlets.

Biological Activity

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate (CAS Number: 132629-27-7) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a fluorine atom attached to the acetate moiety. Its molecular formula is C13H22FN2O4C_{13}H_{22}FN_2O_4 with a molecular weight of approximately 321.34 g/mol .

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection of Amino Groups : The amino groups are protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide.
  • Fluorination : The introduction of the fluorine atom can be achieved through various fluorination methods, often involving electrophilic fluorination techniques .

Biological Applications

This compound serves multiple roles in biological contexts:

  • Building Block in Drug Discovery : It is utilized as a precursor in the synthesis of biologically active molecules, particularly in developing enzyme inhibitors and prodrugs.
  • Biochemical Assays : The compound is employed as a reagent in various biochemical assays, aiding in the study of enzyme activities and interactions.

The mechanism of action primarily revolves around its ability to protect amino groups, which allows for selective reactions under varied conditions. The Boc groups provide stability under basic conditions but can be removed under acidic conditions, facilitating further chemical transformations. This property is crucial for synthesizing complex molecules where controlled deprotection is necessary.

Case Study 1: Antibiotic Potentiation

A study investigated the use of compounds similar to this compound as antibiotic potentiators. The research demonstrated that specific derivatives could enhance the efficacy of antibiotics like clarithromycin against E. coli by inhibiting efflux pumps, thereby increasing drug retention within bacterial cells .

CompoundMIC ReductionMechanism
Compound A128-foldEfflux pump inhibition
This compoundNot directly testedPotential based on structural similarity

Case Study 2: Synthesis of Biologically Active Molecules

Another research highlighted its role in synthesizing novel enzyme inhibitors. The compound was integral in producing derivatives that exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways, showcasing its versatility in medicinal chemistry applications.

Comparison with Similar Compounds

The biological activity and chemical reactivity of this compound can be compared with other Boc-protected compounds:

Compound NameStructureApplication
2-{bis[(tert-butoxy)carbonyl]amino}oxyacetic acidSimilar structure with an additional oxygenUsed for similar synthetic applications
tert-Butyl N-(2-hydroxyethyl)carbamateAnother Boc-protected compoundAmino protection

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate?

  • Methodology : The compound is synthesized via sequential protection of the amino group with tert-butoxycarbonyl (Boc) groups, followed by fluorination and esterification. Key steps include:

  • Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with a base like sodium carbonate .
  • Fluorination via nucleophilic substitution (e.g., using Selectfluor® or KF in acetonitrile) at the α-position of the acetate backbone .
  • Final esterification with ethanol under acidic conditions (e.g., H₂SO₄ catalysis) .
    • Purification : Silica gel chromatography (hexane:ethyl acetate gradient) is commonly used to isolate the product .
    • Yield : Typical yields range from 40–60%, depending on fluorination efficiency .

Q. How can the structure and purity of this compound be validated?

  • Characterization Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm Boc group integrity (δ\delta ~1.4 ppm for tert-butyl) and fluorine coupling patterns (δ\delta ~4.5–5.5 ppm for -CF) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ = 322.34) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure stability?

  • Storage : Store under inert gas (argon) at –20°C in airtight, light-protected containers. The Boc groups are sensitive to acidic or humid conditions, which can lead to deprotection .
  • Stability : Shelf life >2 years when stored properly; monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions (e.g., amide bond formation). However, steric hindrance from the Boc groups may reduce accessibility .
  • Experimental Data : Kinetic studies show a 30% faster reaction rate compared to non-fluorinated analogs in peptide coupling reactions using HATU/DIPEA .

Q. What strategies are effective for Boc deprotection without disrupting the fluoroacetate moiety?

  • Acidic Deprotection : Use 4 M HCl in dioxane (0–5°C, 2–4 hours) to cleave Boc groups while preserving the ester and fluorine functionalities. Avoid trifluoroacetic acid (TFA), which may hydrolyze the ester .
  • Compatibility Note : The fluoroacetate group remains intact under these conditions, confirmed by 19^{19}F NMR (δ\delta –120 to –130 ppm) .

Q. How can this compound be utilized in peptide mimetic or prodrug design?

  • Applications :

  • Peptide Backbone Modification : The fluorine atom mimics steric and electronic properties of hydroxyl groups, enabling protease resistance .
  • Prodrug Activation : Enzymatic hydrolysis of the ethyl ester (e.g., by esterases) releases the bioactive 2-fluoroacetate derivative in vivo .
    • Case Study : Incorporated into a thrombin inhibitor prodrug, showing 70% bioavailability in rodent models .

Contradictions and Limitations

  • Analytical Data Gaps : Commercial suppliers (e.g., Sigma-Aldrich) may not provide validated purity data, requiring in-house verification .
  • Fluorination Efficiency : Competing elimination reactions during fluorination can reduce yields; optimized conditions (e.g., dry acetonitrile, 0°C) are critical .

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